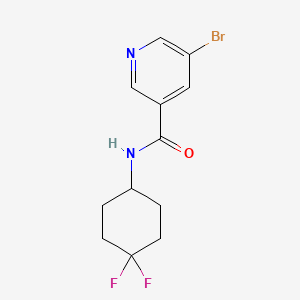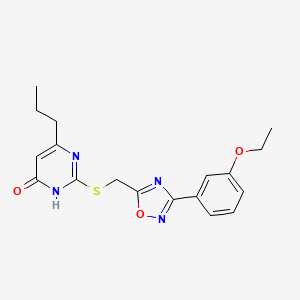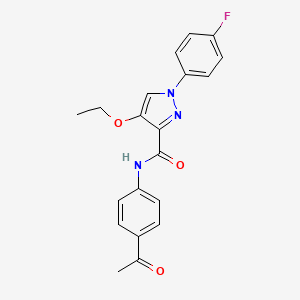
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide is a chemical compound known for its potential applications in medicinal chemistry and drug discovery. It is characterized by the presence of a bromine atom, two fluorine atoms on a cyclohexyl ring, and a nicotinamide moiety. This compound is of interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
The synthesis of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the bromination of a nicotinamide derivative followed by the introduction of the difluorocyclohexyl group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use it to probe the mechanisms of enzyme inhibition and to develop new chemical probes for biological studies.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as PARPs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the accumulation of DNA damage in cancer cells and potentially enhancing the efficacy of other cancer treatments . The molecular pathways involved include the inhibition of DNA repair processes and the modulation of cellular stress responses.
Comparaison Avec Des Composés Similaires
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide: This compound also contains a bromine atom and a nicotinamide moiety but differs in the structure of the cyclohexyl ring.
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: This compound has an oxadiazole ring in place of the nicotinamide moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O/c13-9-5-8(6-16-7-9)11(18)17-10-1-3-12(14,15)4-2-10/h5-7,10H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRFWNXGJMBXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)







![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2421376.png)


